{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
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Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is an organic compound that belongs to the class of amines It features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Attachment of the Propan-2-ylamine Moiety: The propan-2-ylamine group can be attached to the benzyloxyphenyl intermediate through a reductive amination reaction. This involves the reaction of the intermediate with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the amine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{[3-(Methoxy)phenyl]methyl}(propan-2-yl)amine: Similar structure but with a methoxy group instead of a benzyloxy group.
{[3-(Ethoxy)phenyl]methyl}(propan-2-yl)amine: Similar structure but with an ethoxy group instead of a benzyloxy group.
{[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects, making this compound distinct from its analogs.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-12-16-9-6-10-17(11-16)19-13-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJFQHRCGSPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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